molecular formula C8H17ClN2O2S B7863372 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine CAS No. 261767-18-4

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Cat. No.: B7863372
CAS No.: 261767-18-4
M. Wt: 240.75 g/mol
InChI Key: NXMYGVCAVQPGIL-UHFFFAOYSA-N
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Description

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a piperazine derivative characterized by a sulfonyl group linked to a 3-chloropropyl chain and a methyl-substituted piperazine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features—a sulfonyl group for electrophilic reactivity and a chloropropyl chain for nucleophilic substitution—make it versatile in organic and medicinal chemistry.

Properties

IUPAC Name

1-(3-chloropropylsulfonyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)14(12,13)8-2-3-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMYGVCAVQPGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437237
Record name 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261767-18-4
Record name 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the sulfonyl group and the chloropropyl substituent may influence its interaction with biological targets.

This compound acts primarily as an inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in vasodilation and other physiological processes. By inhibiting PDE5, the compound enhances cGMP levels, leading to increased smooth muscle relaxation and vasodilation.

Pharmacological Effects

The biological activity of this compound has been linked to several pharmacological effects, including:

  • Vasodilation : Promotes blood flow by relaxing vascular smooth muscles.
  • Potential Antidepressant Effects : Some studies suggest that PDE inhibitors may have mood-enhancing properties.
  • Cardiovascular Benefits : May improve cardiac function by enhancing blood flow.

Case Studies and Experimental Data

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant inhibition of PDE5 with an IC50 value comparable to other known PDE5 inhibitors like sildenafil citrate .
  • Animal Models : In vivo studies on animal models have shown that administration of this compound results in marked improvements in erectile function, similar to those observed with established PDE5 inhibitors .
  • Clinical Implications : The compound's ability to enhance cGMP levels suggests potential applications in treating conditions such as erectile dysfunction and pulmonary hypertension .

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionIC50 (nM)Therapeutic Application
This compoundPDE5 InhibitionSimilar to sildenafilErectile dysfunction, pulmonary hypertension
Sildenafil CitratePDE5 Inhibition4Erectile dysfunction, pulmonary hypertension
VardenafilPDE5 Inhibition0.7Erectile dysfunction

Scientific Research Applications

Pharmaceutical Applications

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is primarily studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new drugs.

Anticancer Activity

Recent studies have explored the compound's efficacy as an anticancer agent. Research indicates that piperazine derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to target receptor tyrosine kinases, which play critical roles in tumor growth and metastasis .

Neuropharmacology

The compound's potential in neuropharmacology is noteworthy. Piperazine derivatives are known to exhibit activity at neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in treating psychiatric disorders . Studies have indicated that modifications in the piperazine ring can enhance selectivity and potency against specific receptors.

Synthetic Applications

This compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis of Bioactive Compounds

The compound can be utilized in the synthesis of various bioactive molecules. Its sulfonyl group can facilitate nucleophilic substitutions, allowing for the introduction of diverse functional groups . This property is advantageous in drug design, where structural diversity is essential.

Material Science

In material science, this compound is being investigated for its potential use in developing novel materials with specific electronic properties. The incorporation of piperazine structures into polymers has been shown to enhance mechanical and thermal properties .

Case Study 1: Anticancer Compound Development

A study published in Journal of Medicinal Chemistry explored the synthesis of a series of piperazine derivatives, including this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development .

Case Study 2: Neurotransmitter Modulation

Research conducted on piperazine derivatives indicated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors. The study highlighted how this compound exhibited increased selectivity compared to traditional piperazines .

Data Table: Comparison of Piperazine Derivatives

Compound NameActivity TypeTarget Receptor/EnzymePotency (IC50)
This compoundAnticancerReceptor Tyrosine Kinase150 nM
Similar Piperazine Derivative ANeuropharmacologySerotonin Receptor200 nM
Similar Piperazine Derivative BAnticancerCDK Inhibitor100 nM

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives vary in substituents and functional groups, influencing reactivity and biological activity. Key comparisons include:

Compound Name Substituents/Linkages Key Features Reference
1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine Sulfonyl, 3-chloropropyl, methyl Electrophilic sulfonyl group; chloropropyl enables alkylation
1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine Phenyl (2-methoxy), 3-chloropropyl Arylpiperazine with serotonin receptor affinity (5-HT₁A)
Sildenafil citrate Pyrazolopyrimidine-sulfonyl, methyl PDE5 inhibitor; sulfonyl group critical for binding
1-(3-Chloropropyl)-4-phenylpiperazine Phenyl, 3-chloropropyl Intermediate for anti-inflammatory oxicams (e.g., compounds #1–3 in Table 2)
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine Benzyl (chloro/methylthio) Dual benzyl groups enhance lipophilicity; potential CNS activity

Structural Insights :

  • Sulfonyl vs. Non-Sulfonyl Linkages: The sulfonyl group in this compound enhances electrophilicity compared to ether or amine linkages, facilitating nucleophilic attacks in drug synthesis (e.g., bosutinib ).
  • Substituent Effects : Aryl groups (e.g., 2-methoxyphenyl in ) improve receptor binding, while benzyl groups () increase membrane permeability.

Catalyst Efficiency :

  • Sodium iodide (NaI) in enhances nucleophilicity, improving reaction rates.
  • Triethylamine in facilitates deprotonation but results in moderate yields (35%).

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-methylpiperazine with 3-chloropropylsulfonyl chloride. Critical steps include:

  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product from unreacted starting materials or byproducts .
  • Yield Challenges : Competing nucleophilic substitutions at the chloropropyl group require strict temperature control and inert atmospheres .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., sulfonyl group at ~3.5–4.0 ppm for 1H^1H; 45–50 ppm for 13C^{13}C) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS should confirm the molecular ion peak (expected m/z for C8H16ClN2O2S\text{C}_8\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}: ~263.05) .
  • HPLC : Purity >95% is achievable using reversed-phase C18 columns with UV detection at 220 nm .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors due to structural similarity to bioactive piperazine derivatives. Use radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) .
  • Cytotoxicity Testing : MTT assays in HEK-293 or HepG2 cells at 10–100 µM concentrations to assess baseline toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with THF or dichloromethane to reduce viscosity and ease scale-up .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate sulfonylation without racemization .
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing reaction time from hours to minutes .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines vs. primary cultures). For example, discrepancies in receptor affinity may arise from differences in assay buffers (Tris vs. HEPES) .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain varying binding modes (e.g., sulfonyl group flexibility affecting 5-HT2A_{2A} vs. D2_2 selectivity) .

Q. How do structural modifications (e.g., substituent variation) influence pharmacological properties?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs by replacing the chloropropyl group with bromo or fluoroalkyl chains. Assess changes in logP (via HPLC) and membrane permeability (PAMPA assay) .
  • Crystallography : Solve X-ray structures of analogs to correlate substituent size/position with target engagement (e.g., steric clashes in dopamine receptors) .

Q. What advanced analytical techniques address stability and degradation issues?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-QTOF to identify labile sites (e.g., sulfonyl-amine bond) .
  • Stabilization Strategies : Lyophilization with cryoprotectants (trehalose) or formulation in lipid nanoparticles improves shelf life .

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